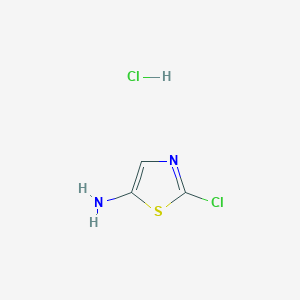

2-Chlorothiazol-5-amine hydrochloride

描述

属性

分子式 |

C3H4Cl2N2S |

|---|---|

分子量 |

171.05 g/mol |

IUPAC 名称 |

2-chloro-1,3-thiazol-5-amine;hydrochloride |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H |

InChI 键 |

MSRHGEZMZDZTSE-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SC(=N1)Cl)N.Cl |

产品来源 |

United States |

准备方法

Chlorination of 2-Mercapto-5-methyl-thiazole to 2-Chloro-5-chloromethyl-thiazole

The initial step in the synthesis involves chlorination of 2-mercapto-5-methyl-thiazole (which can also exist in its tautomeric thioxo form) to generate 2-chloro-5-chloromethyl-thiazole. This is achieved by reaction with chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide under controlled temperature and atmospheric pressure conditions.

-

- Temperature range: -10°C to 40°C, preferably around 0°C.

- Reaction time: 0.1 to 100 hours, preferably 12 to 72 hours.

- Solvent: Dichloromethane (DCM) or similar organic solvents.

- Bases: Alkali metal hydroxides, hydrides, amides, alkanolates, acetates, carbonates, dialkylamides, alkylamines, or basic heterocycles can facilitate the reaction.

Isolation: The product is isolated by filtration, crystallization, distillation, or chromatography.

This step converts the mercapto group to a chloro substituent and introduces a chloromethyl group at the 5-position, setting the stage for subsequent amination.

Amination of 2-Chloro-5-chloromethyl-thiazole to 5-Aminomethyl-2-chlorothiazole

The next key step is the reaction of 2-chloro-5-chloromethyl-thiazole with ammonia to form 5-aminomethyl-2-chlorothiazole, a crucial intermediate. This process is typically carried out by treating the chloromethyl derivative with excess ammonia under controlled conditions.

Reaction Scheme:

$$

\text{5-chloromethyl-2-chlorothiazole} + \text{NH}_3 \rightarrow \text{5-aminomethyl-2-chlorothiazole} + \text{by-products}

$$By-products: Bis-(2-chlorothiazolyl-5-methyl)amine is a significant side product formed during this reaction.

-

- Excess ammonia and organic solvents (e.g., methylene chloride) are removed by distillation.

- The reaction mixture is treated with aqueous inorganic acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

- Water is added in controlled amounts (60–200 mL per mole of starting chloromethyl compound) to precipitate bis-(2-chlorothiazolyl-5-methyl)amine salts while keeping the desired aminomethyl compound in solution.

- The aminomethyl compound can then be purified by extraction and crystallization.

Environmental Considerations: Use of methylene chloride is limited due to its volatility and carcinogenic potential; solvent recovery is necessary at technical scale.

Conversion to this compound

The 5-aminomethyl-2-chlorothiazole intermediate is then subjected to hydrolysis and further treatment with hydrochloric acid to yield this compound.

Purification: The crude product is treated with aqueous hydrochloric acid to form a suspension, which is filtered, and the solid product is dried to obtain the hydrochloride salt.

Example: European Patent EP1330446B1 describes purification of related thiazole derivatives by aqueous hydrochloric acid treatment to isolate the amine hydrochloride salts.

Summary Table of Preparation Steps

Analytical and Research Data

Reaction Yields: Chlorination and amination steps typically yield high conversion rates under optimized conditions, although the formation of bis-aminated by-products requires careful control of reaction parameters and purification steps.

Purity: The hydrochloride salt obtained after acid treatment generally exhibits high purity suitable for further synthetic applications.

Environmental and Safety Notes: Use of chlorinating agents and volatile organic solvents necessitates proper handling and recovery measures to minimize environmental impact and occupational hazards.

化学反应分析

Types of Reactions

2-Chlorothiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidines.

科学研究应用

2-Chlorothiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex thiazole derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and dyes

作用机制

The mechanism of action of 2-Chlorothiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

相似化合物的比较

Chemical Identity :

- IUPAC Name : (5-Chlorothiazol-2-yl)amine hydrochloride

- Molecular Formula : C₃H₃ClN₂S·HCl

- Molecular Weight : 171.05 g/mol

- CAS Number : 55506-37-1

- SMILES : Cl[H].Nc1ncc(Cl)s1

- Key Properties: Contains a thiazole ring substituted with chlorine at position 5 and an amine group at position 2, forming a hydrochloride salt. It has 2 hydrogen bond donors and 3 acceptors, with a polar surface area of 67.2 Ų .

Applications :

Primarily used as a starting reagent for synthesizing bioactive thiazole derivatives in pharmaceuticals and agrochemicals . Its reactivity stems from the electron-withdrawing chlorine substituent, which activates the thiazole ring for nucleophilic substitution or coupling reactions .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in molecular structure, physicochemical properties, and applications between 2-chlorothiazol-5-amine hydrochloride and its analogs.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Heterocycle Modifications :

- Benzothiazole/Benzoxazole vs. Thiazole : Benzannulated analogs (e.g., 2-chlorobenzo[d]thiazol-6-amine) exhibit extended π-conjugation, enhancing UV absorbance and fluorescence properties compared to simple thiazoles .

- Oxadiazole vs. Thiazole : The oxadiazole ring in [2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride lacks sulfur, reducing hydrogen-bonding capacity but improving metabolic stability in drug candidates .

- Substituent Effects: Chlorine Position: Moving chlorine from C5 (thiazole) to C6 (benzothiazole) alters steric and electronic effects, influencing reactivity in Suzuki coupling reactions . Functional Groups: The cyano group in 2-chlorothiazole-5-carbonitrile increases electrophilicity at C2, favoring nucleophilic aromatic substitution over the amine group in the parent compound .

Physicochemical Properties

- Solubility: The hydrochloride salt form of 2-chlorothiazol-5-amine enhances water solubility (≥10 mg/mL) compared to neutral analogs like 5-chlorobenzo[d]oxazol-2-amine . Dihydrochloride salts (e.g., 2-(aminomethyl)thiazole dihydrochloride) exhibit higher solubility but lower lipophilicity (LogP ~-1.5) than mono-hydrochloride derivatives .

- Hydrogen Bonding: Compounds with benzoxazole/benzothiazole cores have fewer hydrogen bond donors (1–2) but more acceptors (3–5) due to additional heteroatoms, affecting protein-binding efficiency .

Challenges and Limitations

Synthetic Accessibility :

Regulatory Aspects :

- Some derivatives (e.g., 2-chlorothiazol-5-amine) are classified as hazardous (Danger H302-H315), necessitating stringent handling protocols .

常见问题

Q. What are the primary synthetic applications of 2-chlorothiazol-5-amine hydrochloride in heterocyclic chemistry?

This compound serves as a key precursor for synthesizing biologically active thiazole derivatives, such as 2-chloro-6-methylimidazo[2,1-b]thiazole. Its chlorothiazole core enables nucleophilic substitution reactions, where the chlorine atom is replaced by amines, alcohols, or other nucleophiles to generate functionalized heterocycles . For example, coupling with methyl groups or aryl halides under palladium catalysis can yield pharmacologically relevant scaffolds.

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to oxidizing agents. Store it in a sealed container under dry, cool conditions (ambient or refrigerated). Prior to use, dry the compound in a vacuum desiccator to remove absorbed moisture. Always work in an inert atmosphere (e.g., nitrogen) for moisture-sensitive reactions .

Q. What solvents are compatible with this compound?

It is soluble in polar solvents like water, DMF, and DMSO. For reactions requiring anhydrous conditions, DMF or DMSO should be dried over molecular sieves. Avoid halogenated solvents (e.g., dichloromethane) if nucleophilic substitution is unintended .

Q. How can researchers confirm the purity and structure of this compound?

Use a combination of:

- Melting point analysis : Expected range 168–172°C .

- NMR spectroscopy : The thiazole proton (C4-H) appears as a singlet near δ 7.2–7.5 ppm in DMSO-d₆.

- Mass spectrometry : Molecular ion peak at m/z 171.04 (M+H⁺) .

Advanced Research Questions

Q. What strategies optimize substitution reactions at the 5-chloro position of the thiazole ring?

- Base selection : Use NaH or K₂CO₃ in DMF to deprotonate nucleophiles (e.g., amines) and enhance reactivity .

- Catalysis : Pd(PPh₃)₄ or CuI can mediate coupling with arylboronic acids or alkynes.

- Temperature control : Reactions typically proceed at 60–80°C for 12–24 hours. Monitor progress via TLC (eluent: ethyl acetate/hexane, 1:1) .

Q. How do electronic effects influence the reactivity of this compound?

The electron-withdrawing chlorine atom at C5 activates the thiazole ring for electrophilic substitution at C4. However, steric hindrance from the amine group at C2 directs nucleophilic attacks preferentially to C5. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What analytical methods resolve contradictions in reaction yields reported for thiazole derivatives?

- HPLC-MS : Identify byproducts (e.g., dimerization or oxidation products).

- Kinetic studies : Vary reaction parameters (temperature, solvent, catalyst loading) to isolate rate-limiting steps.

- X-ray crystallography : Confirm unexpected regiochemistry in crystalline products .

Q. How can researchers design analogs to improve the bioactivity of thiazole-based compounds?

- Structure-activity relationship (SAR) : Replace chlorine with fluoro, methyl, or nitro groups to modulate lipophilicity and electronic properties.

- Hybrid scaffolds : Fuse the thiazole ring with benzimidazole or oxadiazole moieties for enhanced binding affinity (e.g., see 7-chloro-5-nitro-1,3-benzoxazol-2-amine for inspiration) .

Methodological Tables

Q. Table 1: Reaction Conditions for Substitution at C5

| Nucleophile | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methylamine | DMF | K₂CO₃ | 80 | 72 | |

| Phenylboronic acid | DMSO | Pd(PPh₃)₄ | 100 | 65 |

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dimerized thiazole | Excess base or prolonged heating | Use lower temp (50°C), shorter reaction time |

| Oxidized sulfoxide | Exposure to air/moisture | Conduct reactions under N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。